molecular formula C9H7FN2O B068715 1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone CAS No. 177407-11-3

1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone

Cat. No.: B068715
CAS No.: 177407-11-3
M. Wt: 178.16 g/mol
InChI Key: HKXGXGVWIPRDEP-UHFFFAOYSA-N
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Description

1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone is a chemical compound with the molecular formula C9H7FN2O. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. The presence of a fluorine atom at the 6th position of the benzimidazole ring and an ethanone group at the 2nd position makes this compound unique. Benzimidazole derivatives are known for their diverse biological activities and are used in various pharmaceutical applications .

Preparation Methods

The synthesis of 1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 6-fluoro-1H-benzimidazole.

    Acylation Reaction: The key step involves the acylation of 6-fluoro-1H-benzimidazole with an appropriate acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base like pyridine or triethylamine.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-effectiveness and yield.

Chemical Reactions Analysis

1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts like palladium on carbon for hydrogenation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The benzimidazole ring can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and exerting its biological effects .

Comparison with Similar Compounds

1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone can be compared with other benzimidazole derivatives, such as:

    1-(6-Chloro-1H-benzimidazol-2-yl)ethanone: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.

    1-(6-Methyl-1H-benzimidazol-2-yl)ethanone: Contains a methyl group instead of fluorine, leading to different chemical properties and applications.

    1-(6-Nitro-1H-benzimidazol-2-yl)ethanone:

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-(6-fluoro-1H-benzimidazol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O/c1-5(13)9-11-7-3-2-6(10)4-8(7)12-9/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXGXGVWIPRDEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC2=C(N1)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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